![molecular formula C₄₄H₄₃NO₈S B1144780 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole CAS No. 220339-91-3](/img/no-structure.png)

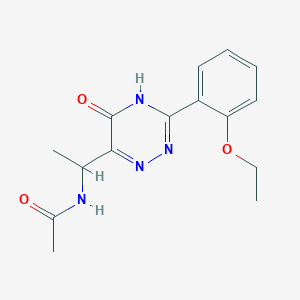

2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole is an intermediate in the synthesis of 2-(α-D-Mannopyranosyl)-L-tryptophan, a tryptophan glycoconjugate being tested as a diagnostic tool for the accurate measure of renal function.

Applications De Recherche Scientifique

Synthetic Methodologies

- Magnesium-Catalyzed Dephenylsulfonylation: A study explores the synthesis of indole derivatives through magnesium-catalyzed dephenylsulfonylation, producing compounds like 5-ethyl-1H-indole with good yield and purity. This methodology can be applied to synthesize various indole derivatives, including those with phenylsulfonyl groups (Rao, Shrikant, Kumar, & Krishna, 2017).

Structural Analysis and Crystallography

- Crystal Structure of Indole Derivatives: Researchers have determined the crystal structures of various 1-(phenylsulfonyl)indole derivatives, which aids in understanding the geometric and packing parameters of these compounds. This information is crucial for the development of new molecules with specific properties (Jasinski, Rinderspacher, & Gribble, 2009).

Chemical Synthesis and Reactions

- Development of Synthetic Antigens: A study focuses on the synthesis of complex compounds involving α-D-mannopyranoside, which is relevant for creating synthetic antigens. This process contributes to the development of pharmaceuticals and biological research tools (Khan, Piskorz, & Matta, 1994).

- Sulfenylation Reactions: Research on sulfenylation of pyrroles and indoles provides insights into synthesizing new molecules, particularly those that involve phenylsulfonyl and methylthio groups. This is relevant in the development of diverse chemical entities for various applications (Gilow, Brown, Copeland, & Kelly, 1991).

Applications in Material Science

- Molecular Packing and Interactions: Studies on compounds like diethyl [(3-cyano-1-phenylsulfonyl-1H-indol-2-yl)methyl]phosphonate provide insights into molecular packing and interactions, which are essential for designing materials with specific properties (Karthikeyan, Sethusankar, Rajeshwaran, Mohanakrishnan, & Velmurugan, 2011).

Carbohydrate Chemistry

- Synthesis of Monodeoxyfluorinated Methyl and 4-Nitrophenyl α-D-Mannobiosides: Research in carbohydrate chemistry involving the synthesis of α-D-mannopyranoside derivatives contributes to the development of new molecules for various applications in medicine and biology (Khan, Jain, Abbas, & Matta, 1990).

Pharmaceutical Research

- Preparation of Triazoloindoles: The preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem copper catalysis is significant in pharmaceutical research for constructing various valuable indole molecules, highlighting potential applications in drug development (Xing, Sheng, Wang, Lu, & Wang, 2014).

Mécanisme D'action

- Specifically, it helps transport fatty acids (such as acetyl CoA) into the mitochondrial matrix where fatty acid metabolism occurs .

- This acetyl group facilitates the transport of fatty acids into the mitochondrial matrix, where they undergo metabolism .

- Downstream effects include energy production (via β-oxidation of fatty acids) and maintenance of cellular homeostasis .

- Cellular effects include maintaining mitochondrial function and supporting overall metabolic processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole' involves the protection of the hydroxyl groups of α-D-mannopyranosyl, followed by the coupling of the protected sugar with 1-[(4-methylphenyl)sulfonyl]-1H-indole. Finally, the deprotection of the sugar and the acetyl group will yield the desired compound.", "Starting Materials": [ "α-D-mannopyranosyl", "Benzyl chloride", "Triphenylphosphine", "1-[(4-methylphenyl)sulfonyl]-1H-indole", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of α-D-mannopyranosyl with benzyl chloride and triphenylphosphine in methanol", "Coupling of the protected sugar with 1-[(4-methylphenyl)sulfonyl]-1H-indole using sodium hydride in DMF", "Deprotection of the sugar with hydrochloric acid in methanol", "Deprotection of the acetyl group with sodium hydroxide in water", "Purification of the compound by column chromatography using diethyl ether as the eluent" ] } | |

Numéro CAS |

220339-91-3 |

Formule moléculaire |

C₄₄H₄₃NO₈S |

Poids moléculaire |

745.88 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)